REACTION_SMILES
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[Br:1][c:2]1[c:3](=[O:9])[nH:4][cH:5][c:6]([Cl:8])[cH:7]1.[C:10](=[O:11])([O-:12])[O-:13].[CH3:18][O:19][CH2:20][CH2:21][O:22][CH3:23].[I:16][CH3:17].[K+:14].[K+:15]>>[Br:1][c:2]1[c:3](=[O:9])[n:4]([CH3:10])[cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cc(Cl)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Cn1cc(Cl)cc(Br)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |